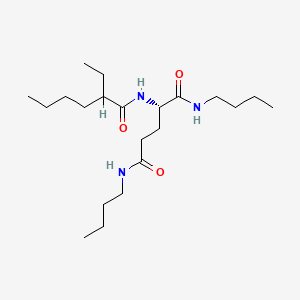

Dibutyl ethylhexanoyl glutamide

Vue d'ensemble

Description

Dibutyl ethylhexanoyl glutamide is an amino acid-based compound derived from L-Glutamic acid. It is primarily used as an oil gelling agent in various personal care and cosmetic products. This compound is known for its ability to self-assemble and trap oils in a mesh network, creating gels or clear solids with nonpolar liquids such as silicone oils and mineral oil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibutyl ethylhexanoyl glutamide is synthesized by reacting L-Glutamic acid with dibutylamine and 2-ethylhexanoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a powder or a viscous liquid, depending on the specific formulation requirements .

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyl ethylhexanoyl glutamide primarily undergoes substitution reactions due to the presence of amide and ester functional groups. It can also participate in hydrogen bonding and self-assembly processes, which are crucial for its gelling properties .

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reactions are carried out under mild conditions to prevent the decomposition of the compound.

Hydrogen Bonding: This occurs naturally in the presence of polar solvents or other hydrogen bond donors, facilitating the formation of a network structure.

Major Products Formed

The major products formed from the reactions of this compound include various gel-like structures and clear solids, depending on the specific conditions and reactants used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dibutyl ethylhexanoyl glutamide is synthesized from L-Glutamic acid through a reaction with dibutylamine and 2-ethylhexanoyl chloride, typically in the presence of a base like triethylamine to neutralize byproducts. The compound's structure enables it to form a network of hydrogen bonds, which facilitates the trapping of oils in a gel-like consistency, akin to a sponge absorbing liquid. This mechanism is crucial for its effectiveness in creating stable emulsions and gels.

Scientific Research Applications

1. Chemistry

- Gelling Agent : It is extensively used to create stable oil gels and clear hard oil sticks, which are essential in various formulations for enhancing texture and stability.

- Substitution Reactions : The compound undergoes substitution reactions due to its amide and ester groups, allowing it to interact with other nucleophiles effectively.

2. Biology

- Controlled Release Systems : Its ability to form stable gels makes it suitable for applications requiring controlled release of bioactive substances, which is vital in drug delivery systems.

3. Medicine

- Pharmaceutical Formulations : In the pharmaceutical industry, this compound enhances the stability of emulsions and improves the texture of topical formulations. This property is particularly beneficial for creams and ointments designed for skin application.

4. Industry

- Personal Care Products : It is widely employed in cosmetics such as antiperspirants, deodorants, skin creams, and hair conditioners due to its excellent gelling properties that improve product performance and user experience.

Case Studies

Several documented case studies illustrate the effectiveness of this compound in various applications:

-

Case Study 1: Pharmaceutical Creams

A study demonstrated that incorporating this compound into topical creams significantly improved the emulsion stability compared to traditional emulsifiers. The resulting formulation showed enhanced skin feel and absorption rates. -

Case Study 2: Hair Conditioners

Research indicated that hair conditioners containing this compound resulted in improved combability and shine. The gel-like consistency provided by this compound allowed for even distribution of active ingredients throughout the hair fibers.

Mécanisme D'action

The mechanism of action of dibutyl ethylhexanoyl glutamide involves the formation of a network structure held together by intermolecular hydrogen bonds. This network can absorb nonpolar materials, much like a sponge, creating a gel-like consistency. The compound’s ability to self-assemble and trap oils is crucial for its effectiveness as a gelling agent .

Comparaison Avec Des Composés Similaires

Dibutyl ethylhexanoyl glutamide is often compared with other amino acid-based oil gelling agents, such as dibutyl lauroyl glutamide. Both compounds share similar gelling properties and are used in personal care products. this compound is unique in its ability to form clear hard oil sticks and stable emulsions, making it more versatile in certain applications .

List of Similar Compounds

- Dibutyl lauroyl glutamide

- N,N’-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]-1,5-pentanediamine

Activité Biologique

Dibutyl ethylhexanoyl glutamide is a compound that has garnered attention in various fields, particularly in cosmetics and pharmaceuticals, due to its unique biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its dual functionality as both a surfactant and a gelling agent. Its structure allows it to interact with both polar and non-polar substances, making it valuable in formulations requiring emulsification or stabilization.

Biological Activities

1. Antioxidant Properties

this compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, thus preventing oxidative stress in biological systems. This property is particularly beneficial in cosmetic formulations aimed at skin protection and anti-aging effects .

2. Skin Conditioning Agent

As a conditioning agent, this compound enhances skin hydration and elasticity. It forms a network structure that retains moisture, contributing to improved skin texture and appearance. This makes it a popular ingredient in moisturizers and creams .

3. Emulsifying and Dispersing Agent

The compound functions effectively as an emulsifier, facilitating the mixing of oil and water phases in cosmetic products. Its ability to stabilize emulsions is crucial for the formulation of creams, lotions, and gels .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The formation of intermolecular hydrogen bonds allows the compound to create stable gel-like structures that can encapsulate oils and other active ingredients .

- Moisture Retention : Its ability to absorb large amounts of water enhances its effectiveness as a humectant, providing prolonged hydration to the skin .

- Radical Scavenging : The compound's structure enables it to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage at the cellular level .

Case Studies

- Cosmetic Applications : In a study evaluating various cosmetic formulations, this compound was found to significantly improve the stability and texture of creams compared to formulations without this ingredient. The study highlighted its role in enhancing the sensory feel of products while maintaining clarity and heat stability .

- Skin Health : A clinical trial assessed the effects of products containing this compound on skin hydration levels over four weeks. Results indicated a marked improvement in skin moisture retention and elasticity among participants using the product regularly .

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBDKNXJHOLMI-ZVAWYAOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197571 | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486455-65-6 | |

| Record name | (2S)-N1,N5-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]pentanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486455656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL ETHYLHEXANOYL GLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IAF2L30VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.